N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

Catalog No.
S7744140
CAS No.
M.F
C22H19N3O2
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzami...

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)

InChI Key

ZGLYGCXSWAXGLY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BIBX1382 or ZD-6474, is a small molecule kinase inhibitor that was first developed by AstraZeneca for the treatment of cancer. It works by inhibiting the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are proteins involved in the growth and survival of cancer cells.
The molecular formula of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is C22H19N3O2. It has a molecular weight of 369.4 g/mol and a melting point of 203-204°C. The compound is a white to yellowish powder that is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves the reaction of 3-(1H-benzimidazol-2-yl)aniline with 4-bromoethoxybenzamide in the presence of a palladium catalyst. The compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Several analytical methods can be used to quantify N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide in biological samples, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assay (ELISA).
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to be a potent inhibitor of EGFR and VEGFR in various cancer cell lines. It has also been found to have anti-angiogenic properties and can inhibit the proliferation and migration of cancer cells.
In preclinical studies, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to have low toxicity and is generally well-tolerated. However, the compound can cause liver toxicity and hematological toxicity at high doses.
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has various applications in scientific experiments, including cancer research, angiogenesis research, and drug discovery.
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is currently in clinical trials for the treatment of various types of cancer, including lung cancer, breast cancer, and ovarian cancer. It has also been studied as a potential therapy for other diseases such as diabetic macular edema and neovascular age-related macular degeneration.
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has the potential to be a valuable tool in various fields of research and industry. It can be used in cancer research to study the molecular mechanisms of EGFR and VEGFR signaling and in drug discovery to develop new EGFR and VEGFR inhibitors.
One of the limitations of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its potential toxicity at high doses. Future research should focus on developing safer and more effective EGFR and VEGFR inhibitors. Additionally, new applications for this compound in other fields such as ophthalmology should be explored.
1. Investigation of the role of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide in diabetic macular edema and neovascular age-related macular degeneration
2. Exploration of the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide as a tool in neuroscience research
3. Development of novel drug delivery systems for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
4. Investigation of the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide as an anti-inflammatory agent
5. Evaluation of the efficacy and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide in combination with other cancer therapies
6. Development of biomarkers to predict response to N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide treatment
7. Exploration of the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide as a therapeutic agent in other diseases such as Alzheimer’s disease and multiple sclerosis.
8. Investigation of the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide as a diagnostic tool for cancer.
9. Research of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide in the treatment of renal cell carcinoma
10. Evaluation of the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide to overcome resistance to other cancer therapies.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

357.147726857 g/mol

Monoisotopic Mass

357.147726857 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

Explore Compound Types